molecular formula C9H7ClF2O2 B3010429 Methyl 2-(2-chlorophenyl)-2,2-difluoroacetate CAS No. 1782332-00-6

Methyl 2-(2-chlorophenyl)-2,2-difluoroacetate

Cat. No.: B3010429
CAS No.: 1782332-00-6
M. Wt: 220.6
InChI Key: CEMQXYMELNVHCH-UHFFFAOYSA-N
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Description

Methyl 2-(2-chlorophenyl)-2,2-difluoroacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a difluoroacetate moiety, which is further substituted with a 2-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-chlorophenyl)-2,2-difluoroacetate typically involves the esterification of 2-(2-chlorophenyl)-2,2-difluoroacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

2-(2-chlorophenyl)-2,2-difluoroacetic acid+methanolacid catalystMethyl 2-(2-chlorophenyl)-2,2-difluoroacetate+water\text{2-(2-chlorophenyl)-2,2-difluoroacetic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 2-(2-chlorophenyl)-2,2-difluoroacetic acid+methanolacid catalyst​Methyl 2-(2-chlorophenyl)-2,2-difluoroacetate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-chlorophenyl)-2,2-difluoroacetate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 2-chlorophenyl group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield 2-(2-chlorophenyl)-2,2-difluoroacetic acid and methanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

    Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.

    Reduction: Reducing agents like LiAlH4 are used under anhydrous conditions to prevent side reactions.

Major Products

    Substitution: Products depend on the nucleophile used, e.g., 2-(2-aminophenyl)-2,2-difluoroacetate.

    Hydrolysis: 2-(2-chlorophenyl)-2,2-difluoroacetic acid and methanol.

    Reduction: 2-(2-chlorophenyl)-2,2-difluoroethanol.

Scientific Research Applications

Methyl 2-(2-chlorophenyl)-2,2-difluoroacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 2-(2-chlorophenyl)-2,2-difluoroacetate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, potentially involving pathways related to its ester and difluoroacetate moieties. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-fluorophenyl)-2,2-difluoroacetate
  • Methyl 2-(2-bromophenyl)-2,2-difluoroacetate
  • Methyl 2-(2-iodophenyl)-2,2-difluoroacetate

Uniqueness

Methyl 2-(2-chlorophenyl)-2,2-difluoroacetate is unique due to the presence of the chlorine atom in the 2-chlorophenyl group, which can influence its reactivity and interactions compared to its fluorine, bromine, and iodine analogs

Properties

IUPAC Name

methyl 2-(2-chlorophenyl)-2,2-difluoroacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF2O2/c1-14-8(13)9(11,12)6-4-2-3-5-7(6)10/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEMQXYMELNVHCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1Cl)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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